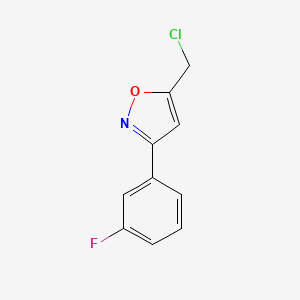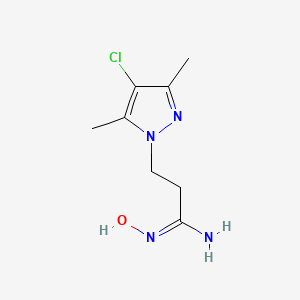
3-(4-Chloro-3,5-dimethylpyrazolyl)-1-(hydroxyimino)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3,5-dimethylpyrazolyl)-1-(hydroxyimino)propylamine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a chloro-substituted pyrazole ring and a hydroxyimino group attached to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3,5-dimethylpyrazolyl)-1-(hydroxyimino)propylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-chloro-3,5-dimethyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with 4-chloro-3,5-dimethyl-2,4-pentanedione under reflux conditions.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the pyrazole derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Attachment of the Propylamine Chain: The final step involves the alkylation of the hydroxyimino-pyrazole intermediate with 3-chloropropylamine hydrochloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It may be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound could be investigated for its potential as a drug candidate, particularly for its activity against certain enzymes or receptors.
Agriculture: It may be studied for its potential use as a pesticide or herbicide due to its bioactive properties.
Industry
Chemical Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: It may serve as a building block for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3,5-dimethylpyrazolyl)-1-(hydroxyimino)propylamine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyimino group could form hydrogen bonds or coordinate with metal ions, while the pyrazole ring may participate in π-π stacking interactions or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylpyrazole: Lacks the hydroxyimino and propylamine groups.
3-(4-Chloro-3,5-dimethylpyrazolyl)-1-propylamine: Lacks the hydroxyimino group.
3-(4-Chloro-3,5-dimethylpyrazolyl)-1-(hydroxyimino)butylamine: Has a butylamine chain instead of a propylamine chain.
Uniqueness
3-(4-Chloro-3,5-dimethylpyrazolyl)-1-(hydroxyimino)propylamine is unique due to the presence of both the hydroxyimino group and the propylamine chain, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N'-hydroxypropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O/c1-5-8(9)6(2)13(11-5)4-3-7(10)12-14/h14H,3-4H2,1-2H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDDNKJONNYUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=NO)N)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC/C(=N\O)/N)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-(chloromethyl)-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B7762201.png)
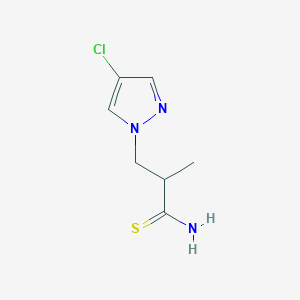
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide](/img/structure/B7762223.png)
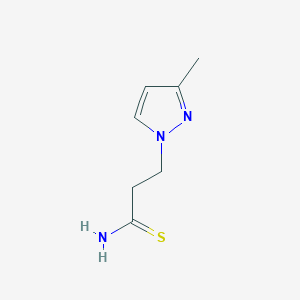
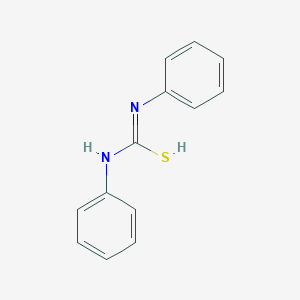
![(2E)-3-{2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid](/img/structure/B7762240.png)
![(2E)-3-[2-(Benzyloxy)-5-chlorophenyl]acrylic acid](/img/structure/B7762252.png)
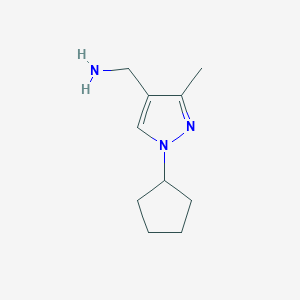

![3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B7762293.png)
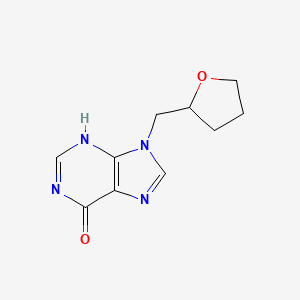
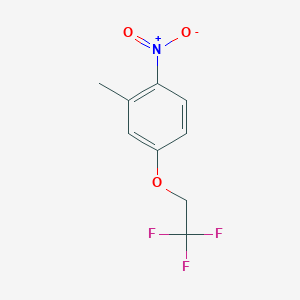
![(1,3,4-Trimethyl-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-B]pyridin-7-YL)acetic acid](/img/structure/B7762314.png)
